molecular formula C14H16INO4 B8784133 Diethyl 2-((4-iodophenylamino)methylene)malonate

Diethyl 2-((4-iodophenylamino)methylene)malonate

Cat. No. B8784133
M. Wt: 389.18 g/mol
InChI Key: PNGOFTSKPNATQQ-UHFFFAOYSA-N
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Patent
US08283361B2

Procedure details

A mixture of ethoxymethylene malonic acid diethyl ester (20.1 mL, 0.10 mol) and 4-iodoaniline (22 g, 0.10 mole) in toluene (300 ml) was heated to reflux for 1 h. After this period of time, solvents were removed under vacuum, and the crude material was precipitated in methyl tert-butyl ether and the resulting white solid was filtered, and dried under vacuum to give 30 g product.
Quantity
20.1 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5](=[CH:11]OCC)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[I:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>C1(C)C=CC=CC=1>[I:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][CH:11]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
20.1 mL
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Name
Quantity
22 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After this period of time, solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude material was precipitated in methyl tert-butyl ether
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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